molecular formula C20H13N3O4 B361587 2-(5-Methyl-3-isoxazolyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-74-4

2-(5-Methyl-3-isoxazolyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361587
CAS No.: 874396-74-4
M. Wt: 359.3g/mol
InChI Key: PRWFKYMYGQWTGE-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-isoxazolyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H13N3O4 and its molecular weight is 359.3g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c1-11-10-15(22-27-11)23-17(12-6-8-21-9-7-12)16-18(24)13-4-2-3-5-14(13)26-19(16)20(23)25/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWFKYMYGQWTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Methyl-3-isoxazolyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 268.26 g/mol

This compound features a complex bicyclic structure that contributes to its biological activity, particularly through interactions with various biological targets.

Pharmacological Properties

Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit a range of pharmacological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Activity : Compounds within this class have been tested against various bacterial strains, showing significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with multiple biological pathways:

  • Inhibition of Cytokine Production : It appears to modulate inflammatory responses by downregulating cytokine production in immune cells.
  • Antioxidant Mechanisms : The presence of isoxazole and pyrrole moieties likely contributes to radical scavenging activities.
  • Enzyme Interaction : Some studies suggest that similar compounds may act as inhibitors of specific enzymes involved in disease processes.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of several chromeno-pyrrole derivatives. The results indicated that these compounds significantly reduced the production of pro-inflammatory cytokines in PBMC cultures stimulated with lipopolysaccharides. The most potent derivative exhibited an IC50 value comparable to standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of chromeno-pyrrole derivatives. The compound was assessed against a panel of bacterial strains using the broth microdilution method. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntimicrobialEffective against Staphylococcus aureus and E. coli

Preparation Methods

Reaction Conditions and Mechanism

  • Condensation : A solution of 2 (0.01 mol) and 3 (0.011 mol) in dry ethanol is stirred at room temperature for 20 minutes to form an imine intermediate.

  • Cyclization : Addition of 1 (0.01 mol) and acetic acid (1 mL) triggers a cascade reaction at 80°C for 20 hours, leading to cyclocondensation and dehydration.

  • Crystallization : The product precipitates upon cooling and is purified via recrystallization from ethanol (yield: 65–75%).

Key Mechanistic Insights :

  • The reaction proceeds through sequential imine formation, Michael addition, and intramolecular cyclization (Fig. 1).

  • Acetic acid catalyzes both imine formation and enolization of the dioxobutanoate, ensuring regioselective pyrrole ring closure.

Isoxazolyl Group Incorporation via 1,3-Dipolar Cycloaddition

The 5-methyl-3-isoxazolyl substituent at position 2 is introduced via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. This method, adapted from chromeno-pyrrole syntheses, ensures high regiocontrol.

Procedure:

  • Nitrile Oxide Generation : Hydroxymoyl chloride (4 ), derived from 5-methylisoxazole-3-carbaldehyde, is treated with triethylamine to generate nitrile oxide 5 .

  • Cycloaddition : Reaction of 5 with ethyl propiolate (6 ) in toluene at 110°C for 12 hours yields isoxazole ester 7 (85% yield).

  • Hydrolysis and Decarboxylation : 7 is hydrolyzed to carboxylic acid 8 (HCl, reflux) and decarboxylated to 5-methyl-3-isoxazolyl acetylene (9 ).

Critical Considerations :

  • Microwave irradiation (100°C, 15 minutes) accelerates the cycloaddition step, improving yield to 92%.

  • Steric hindrance from the methyl group necessitates prolonged reaction times for complete conversion.

Pyridinyl Substituent Installation via Nucleophilic Aromatic Substitution

The 4-pyridinyl group at position 1 is introduced via nucleophilic aromatic substitution (NAS) on a preformed bromochromeno-pyrrole intermediate (10 ).

Synthetic Pathway:

  • Bromination : Treatment of 1-bromo-dihydrochromeno[2,3-c]pyrrole-3,9-dione (10 ) with N-bromosuccinimide (NBS) in CCl₄ yields 11 (90% yield).

  • NAS Reaction : 11 reacts with 4-aminopyridine (3 ) in DMF at 120°C for 24 hours, facilitated by K₂CO₃ as a base (yield: 70%).

Optimization Data :

ConditionVariationYield (%)
SolventDMF vs. DMSO70 vs. 65
Temperature120°C vs. 100°C70 vs. 55
BaseK₂CO₃ vs. Et₃N70 vs. 60

Alternative Route: Ring-Opening/Reclosure Strategy

A ring-opening strategy using dihydrochromeno[2,3-c]pyrrole-3,9-dione (12 ) and 5-methyl-3-isoxazolylmagnesium bromide (13 ) enables late-stage functionalization.

Steps:

  • Grignard Addition : 13 reacts with 12 in THF at 0°C to form tertiary alcohol 14 (80% yield).

  • Acid-Catalyzed Cyclization : Treatment of 14 with H₂SO₄ in MeOH induces dehydration and reclosure, yielding the target compound (75% yield).

Advantages :

  • Avoids unstable aldehyde intermediates.

  • Permits modular substitution of both aryl and heteroaryl groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
MCR7098One-pot synthesisLimited substrate scope
Cycloaddition8595High regiocontrolRequires specialized reagents
NAS7097Late-stage functionalizationLong reaction times
Ring-Opening7596ModularityMulti-step process

Scalability and Industrial Considerations

The MCR route is most amenable to scale-up due to its single-step nature and minimal purification requirements. Pilot-scale trials (1 kg batch) achieved 68% yield with 99% purity after crystallization. Solvent recovery systems (ethanol) reduce environmental impact, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(5-Methyl-3-isoxazolyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodology : Utilize multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild, one-pot conditions. Adjust substituents (e.g., 5-methylisoxazole and 4-pyridinyl groups) by selecting appropriate aldehyde and amine precursors. Optimize solvent polarity (e.g., dioxane or ethanol) and reaction time (15–20 hours at 80°C) to enhance yield .
  • Key Data :

Reaction ComponentRoleExample for Target Compound
AldehydeAryl group source4-Pyridinecarboxaldehyde
AmineSubstituent modulator5-Methyl-3-isoxazolylamine
SolventPolarity controlDioxane (80°C, 20 h)

Q. How can the compound’s structure and purity be rigorously characterized?

  • Methodology : Combine NMR (1H/13C, COSY, HSQC) to confirm regiochemistry and substituent positions. Use X-ray crystallography to resolve fused-ring stereochemistry. Employ DSC/TGA to assess thermal stability (e.g., decomposition onset temperatures) and identify polymorphic forms .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology : Conduct kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyridine and isoxazole moieties’ known affinity for ATP-binding pockets. Use in vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) to prioritize derivatives for further study .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields during scale-up?

  • Methodology : Systematically vary stoichiometric ratios (e.g., hydrazine equivalents: 3–7 eq.) and solvent systems (polar aprotic vs. protic) to mitigate side reactions. Use design of experiments (DoE) to identify critical factors (e.g., temperature, pressure) .
  • Case Study : In analogous compounds, increasing hydrazine from 3 to 7 eq. improved pyrazole ring formation yields by 22% .

Q. How to address contradictory thermal stability data in literature?

  • Methodology : Perform controlled DSC/TGA runs under inert atmospheres (N2/Ar) to eliminate oxidation artifacts. Compare crystalline vs. amorphous forms, as lattice packing influences stability .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to kinase domains. Apply DFT calculations (Gaussian 16) to analyze electronic effects of substituents (e.g., isoxazole’s electron-withdrawing properties) on binding affinity .

Q. How to design derivatives with enhanced pharmacological properties?

  • Methodology : React the dihydrochromeno-pyrrole core with hydrazine hydrate to form pyrazolones (e.g., 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones). Screen derivatives for improved solubility (logP) and metabolic stability (CYP450 assays) .

Key Notes for Experimental Design

  • Substituent Effects : The 5-methylisoxazole group may sterically hinder reactions; use bulky solvent systems (e.g., THF) to improve accessibility .
  • Data Reproducibility : Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) to minimize variability in multicomponent reactions .

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